molecular formula C19H11F5N2O2 B1670562 Diflufenican CAS No. 83164-33-4

Diflufenican

Cat. No. B1670562
CAS RN: 83164-33-4
M. Wt: 394.3 g/mol
InChI Key: WYEHFWKAOXOVJD-UHFFFAOYSA-N
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Description

Diflufenican is a selective contact and residual herbicide mainly used for cereals . It’s absorbed principally by the shoots of germinating seedlings, with limited translocation . It’s been used for years in Europe, managing broadleaf weeds in crops such as lentils and winter cereals .


Molecular Structure Analysis

Diflufenican has a molecular formula of C19H11F5N2O2 . It’s a pyridinecarboxamide that is pyridine-3-carboxamide substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .


Chemical Reactions Analysis

Diflufenican is stable to hydrolysis and non-ready biodegradable . Its degradation in dark water sediment has been investigated . In terms of its interaction with other substances, it’s been preconcentrated from domestic wastewater samples using dispersive solid-phase extraction (dSPE) for determination by GC–MS .


Physical And Chemical Properties Analysis

Diflufenican has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions .

Scientific Research Applications

Pesticide Risk Assessment

Diflufenican is an active substance used in pesticides . It has been evaluated for its identity, physical/chemical/technical properties, and methods of analysis . The risk assessment also includes mammalian toxicology, such as absorption, distribution, excretion, metabolism (toxicokinetics), acute toxicity, short term toxicity, genotoxicity, long term toxicity, reproductive toxicity, neurotoxicity, and medical data .

Stability and Degradation

Diflufenican and its metabolite AE B107137 were found to be stable to hydrolysis . Diflufenican was also stable to aqueous photolysis and non-ready biodegradable . Its degradation in dark water sediment was investigated in four systems .

Weed Control in Cereal Crops

Diflufenican is used for managing broadleaf weeds in crops such as lentils and winter cereals . It’s also used in combination with other herbicides like flufenacet and metribuzin for weed control in bread wheat (Triticum aestivum L.) and barley (Hordeum vulgare L.) .

Efficacy on Herbicide-Resistant Weeds

The premixtures of flufenacet plus diflufenican and flufenacet plus diflufenican plus metribuzin have shown high control over three herbicide-resistant populations of Lolium rigidum Gaudin . These premixtures are effective chemical options for the management of herbicide-resistant L. rigidum .

Selectivity on Cereal Crops

The selectivity of these herbicides was tested on bread wheat and barley at different growth stages . The results revealed decreased selectivity of both premixtures when applied at BBCH-11 for both winter cereals, with flufenacet plus diflufenican being less selective compared to flufenacet plus diflufenican plus metribuzin .

Application on Soils Amended with Organic Wastes

The application of Diflufenican herbicide on soils amended with different organic wastes has been studied . However, the specific details of this study are not available in the search results.

Mechanism of Action

Target of Action

Diflufenican is a selective contact and residual herbicide . It primarily targets broadleaf weeds and grasses . The compound is absorbed principally by the shoots of germinating seedlings . It demonstrates effectiveness as an integrated weed management strategy for multiple-herbicide resistant (MHR) waterhemp (Amaranthus tuberculatus) control .

Mode of Action

Diflufenican acts as an inhibitor of phytoene desaturase . This enzyme plays a crucial role in the carotenoid biosynthesis pathway. By inhibiting phytoene desaturase, Diflufenican disrupts the normal function of this pathway, leading to the death of the targeted weeds .

Biochemical Pathways

The primary biochemical pathway affected by Diflufenican is the carotenoid biosynthesis pathway . Carotenoids are important pigments in plants that play a role in photosynthesis and protect against photooxidative damage. By inhibiting phytoene desaturase, an enzyme involved in the production of carotenoids, Diflufenican disrupts these essential processes, leading to the death of the plant .

Pharmacokinetics

Diflufenican has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .

Result of Action

The molecular and cellular effects of Diflufenican’s action result in the death of the targeted weeds. By inhibiting the function of phytoene desaturase, Diflufenican disrupts the carotenoid biosynthesis pathway, leading to a lack of essential pigments in the plant. This disruption affects the plant’s ability to carry out photosynthesis and protect against photooxidative damage, ultimately leading to the death of the plant .

Action Environment

The efficacy of Diflufenican can be influenced by environmental factors such as rainfall timing and intensity . Rain splash from intense rainfall has been shown to be a key mechanism for increased Diflufenican exposure on soybean seedlings . Moreover, Diflufenican may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .

Safety and Hazards

Diflufenican is harmful in contact with skin and to aquatic life . It’s very toxic to aquatic life with long-lasting effects . It also has a low toxicity to mammals if ingested and is thought to be an eye irritant .

Future Directions

Bayer plans to introduce Diflufenican under the brand name Convintro in North America . This aims to tackle two of the most prolific weeds facing farmers today – waterhemp and Palmer Amaranth . Pending

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEHFWKAOXOVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041494
Record name Diflufenican
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflufenican

CAS RN

83164-33-4
Record name Diflufenican
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflufenican [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflufenican
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]
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Record name DIFLUFENICAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Analogously to Example 3, 6.84 g (25 mmol) of 3-chloro-2-(3-trifluoromethyl)phenoxypyridine (prepared according to Example 2), 4.84 g (37.5 mmol) of 2,4-difluoroaniline, 2.92 g (27.5 mmol) of sodium carbonate, 17.5 mg (25 μmol) of dichlorobis(triphenylphosphine)palladium(lI) and 0.31 g (0.75 mmol) of (±)-1-[2-(diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine in 25 ml of xylene were reacted under a CO pressure of 15 bar at 150° C. for 19 hours. The conversion was ca. 70 percent. The mixture was worked up as in Example 3 to give 6 g of crude product in the form of a yellow crystalline solid. It was purified by recrystallization from 50 ml of methylcyclohexane. The yield of the title compound was 3.25 g (33 percent) of a white solid. Other data concerning the title compound was:
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladium(lI)
Quantity
17.5 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of thionyl chloride (465 ml) and 2-(3-trifluoromethylphenoxy)nicotinic acid [930 L g; described by F. J. Villani et al, J. Med. Chem. 18, 1 (1975)] was allowed to stand at ambient temperature for 18 hours and was then heated at reflux for 1 hour. Toluene (1 liter) was then added and the solution was evaporated under reduced pressure. The residue thus obtained was dissolved in methylene chloride (3 liters) and treated, with stirring, with triethylamine (453 ml) at ambient temperature. 2,4-Difluoroaniline (422 g) was then added over 1 hour while maintaining the temperature at 10° to 15° C. and the mixture was then heated at reflux for 2 hours. The methylene chloride was removed by distillation and the residue was treated with water (4 liters). A solid of spongy texture was obtained which was filtered off, dried at 50° C. and recrystallised from a mixture of toluene and hexane (2:3; 15 liters), to give N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide (720 g), m.p. 160°-161° C. as a colourless crystalline solid.
Quantity
465 mL
Type
reactant
Reaction Step One
Quantity
930 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
422 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
Quantity
453 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Diflufenican in plants?

A: Diflufenican targets phytoene desaturase (PDS) [, , , ], an enzyme essential for carotenoid biosynthesis in plants.

Q2: How does Diflufenican's interaction with PDS affect plants?

A: By inhibiting PDS, Diflufenican disrupts carotenoid biosynthesis [, , , ]. Carotenoids protect chlorophyll from photo-oxidative damage; therefore, their absence leads to chlorophyll degradation and the characteristic bleaching of green tissues in susceptible plants [, , ].

Q3: What is the molecular formula and weight of Diflufenican?

A3: The molecular formula of Diflufenican is C19H11F5N2O2, and its molecular weight is 390.3 g/mol.

Q4: How does the application time of Diflufenican affect its persistence in soil?

A: Studies have shown that Diflufenican applied in the early spring degrades faster than when applied in the preceding autumn []. This suggests that Diflufenican's soil metabolism is faster during spring/summer than winter.

Q5: Do organic fertilizers influence the persistence of Diflufenican in soil?

A: Research indicates that applying organic fertilizers, such as green manure, cow manure, or pig slurry, before sowing can increase the persistence of Diflufenican in soil [, ]. This effect is primarily attributed to the young soil organic matter and is less pronounced after six months.

Q6: Has research explored alternative chemical structures with similar herbicidal activity to Diflufenican?

A: Yes, recent studies have investigated N-benzyl-6-methylpicolinamides as a novel scaffold for potential bleaching herbicides []. These compounds demonstrate a similar bleaching effect on weeds and an interference with carotenoid biosynthesis, suggesting they share a comparable mode of action with Diflufenican.

Q7: Does the formulation of Diflufenican influence its efficacy?

A: While not directly addressed in the provided abstracts, research highlights the importance of appropriate formulation for herbicides [, ]. Factors such as solubility, bioavailability, and compatibility with other agrochemicals can significantly impact efficacy. Further research specific to Diflufenican formulations would be beneficial.

Q8: Does Diflufenican accumulate in edible parts of cereal crops?

A: Studies analyzing Diflufenican residues in wheat and maize after repeated applications found no detectable residues above the limit of determination (0.001 mg/kg) in any edible plant parts []. This suggests low risk of Diflufenican accumulation in cereal grains.

Q9: Has the efficacy of Diflufenican been evaluated in field conditions?

A: Yes, numerous studies have investigated the efficacy of Diflufenican in controlling weeds in field crops like wheat, barley, and garlic [, , , , , ]. Results generally indicate good control of various weed species, particularly when applied pre-emergence or early post-emergence.

Q10: Are there known cases of weed resistance to Diflufenican?

A: Yes, resistance to Diflufenican has been documented in several weed species, including oriental mustard [, ] and wild radish [, ]. In some instances, cross-resistance to other PDS-inhibiting herbicides like picolinafen has also been observed [].

Q11: What mechanisms are responsible for Diflufenican resistance?

A: Research suggests both target-site and non-target-site resistance mechanisms are involved. A Leu-526-Val mutation in the PDS gene confers resistance in oriental mustard []. In contrast, wild radish populations exhibit non-target-site resistance potentially linked to enhanced herbicide metabolism mediated by cytochrome P450s [].

Q12: What analytical methods are commonly employed for detecting and quantifying Diflufenican residues?

A: Gas chromatography coupled with electron capture detection (GC-ECD) [] and ultra-high pressure liquid chromatography [] are among the analytical techniques used to determine Diflufenican residues in soil and plant matrices.

Q13: Can Diflufenican degradation be stimulated in environments like urban gravel?

A: Research suggests that amending urban gravel with dry alfalfa can stimulate the formation of AE-B, the primary metabolite of Diflufenican []. This effect is attributed to the increased microbial activity and abundance of microorganisms involved in complex carbon source degradation, facilitated by the alfalfa amendment.

Q14: Are there alternative herbicide options for controlling Diflufenican-resistant weeds?

A: While specific alternatives depend on the weed species and resistance mechanisms present, research suggests rotating different herbicide modes of action is crucial to manage resistance [, , , ]. For instance, using herbicides with different target-sites, such as ALS inhibitors or ACCase inhibitors, in combination or rotation with Diflufenican might help delay resistance development.

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